1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene
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Overview
Description
1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C14H19NO2S It is a derivative of benzene, where a nitro group is attached to the benzene ring along with an oct-1-en-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the nitration of 4-[(oct-1-en-1-yl)sulfanyl]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed
Reduction: 1-Amino-4-[(oct-1-en-1-yl)sulfanyl]benzene.
Oxidation: 1-Nitro-4-[(oct-1-en-1-yl)sulfonyl]benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Nitro-4-[(oct-1-yn-1-yl)sulfanyl]benzene: Similar structure but with an alkyne group instead of an alkene.
1-Nitro-4-[(oct-1-en-1-yl)oxy]benzene: Similar structure but with an oxy group instead of a sulfanyl group.
Uniqueness
1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
830320-99-5 |
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Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
1-nitro-4-oct-1-enylsulfanylbenzene |
InChI |
InChI=1S/C14H19NO2S/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h7-12H,2-6H2,1H3 |
InChI Key |
DTUQWEDCHDJHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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